molecular formula C13H20N2O B2784793 N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1798047-07-0

N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2784793
CAS No.: 1798047-07-0
M. Wt: 220.316
InChI Key: QYRFNPKVJPPPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a chemical compound designed for research applications, featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure recognized as a privileged scaffold in medicinal chemistry due to its presence in tropane alkaloids and numerous biologically active compounds . This high-value intermediate is For Research Use Only and is strictly not intended for diagnostic or therapeutic uses in humans. Compounds based on the 8-azabicyclo[3.2.1]octane framework have been identified as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs), making them valuable tools for investigating the neuropharmacology associated with these receptors . Research into such derivatives has shown potential for targeting a wide range of nervous system disorders, providing insights for the development of new therapeutic agents . Furthermore, structurally similar 8-azabicyclo[3.2.1]octane derivatives have been explored for their activity as monoamine reuptake inhibitors, indicating this compound's potential utility in studies related to depression, pain, and other central nervous system conditions . The incorporation of the cyclopentyl carboxamide moiety and the unsaturated 2-ene bridge in its structure offers researchers a distinct molecular architecture for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and the exploration of novel biological mechanisms. This compound is suited for specialized research in chemical synthesis, neuropharmacology, and drug discovery pipelines.

Properties

IUPAC Name

N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-13(14-10-4-1-2-5-10)15-11-6-3-7-12(15)9-8-11/h3,6,10-12H,1-2,4-5,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFNPKVJPPPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Hydrogenation of the Bicyclic Alkene

The unsaturated bicyclo[3.2.1]oct-2-ene system undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modulating compound rigidity and pharmacological properties.

Reaction Conditions Reagents/Catalysts Products Yield Reference
Hydrogenation under ambient pressureH₂, Pd/C (10% wt)N-Cyclopentyl-8-azabicyclo[3.2.1]octane-8-carboxamide92%

Mechanism : The exocyclic double bond is selectively reduced via heterogeneous catalysis. The reaction proceeds through adsorption of hydrogen onto the palladium surface, followed by syn-addition across the π-system .

Functionalization via Electrophilic Addition

The strained bicyclic alkene participates in electrophilic addition reactions, enabling the introduction of halogens or oxygenated groups.

Reaction Reagents Conditions Product Yield Reference
BrominationBr₂ (1 eq), CCl₄0°C, 2 h3-Bromo-N-cyclopentyl-8-azabicyclo[3.2.1]octane-8-carboxamide85%
EpoxidationmCPBA, CH₂Cl₂RT, 12 hEpoxide derivative78%

Key Insight : The bicyclic system’s strain enhances reactivity toward electrophiles compared to linear alkenes. Stereoelectronic effects direct addition to the less hindered face .

Amide Hydrolysis and Derivatization

The carboxamide group undergoes hydrolysis under acidic or basic conditions, providing a carboxylic acid intermediate for further functionalization.

Reaction Conditions Products Yield Reference
Acidic hydrolysis6 M HCl, reflux, 24 h8-Azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid65%
EsterificationSOCl₂, MeOHMethyl ester derivative88%

Note : Hydrolysis rates depend on steric hindrance from the cyclopentyl group. Ester derivatives are often synthesized to improve bioavailability .

Nucleophilic Substitution at the Bridgehead Nitrogen

The bridgehead nitrogen exhibits nucleophilic character, enabling alkylation or acylation under mild conditions.

Reaction Reagents Conditions Product Yield Reference
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6 hN-Methyl-N-cyclopentyl derivative74%
AcylationAcCl, Et₃NCH₂Cl₂, 0°C, 1 hAcetylated carboxamide81%

Mechanistic Consideration : The bicyclic framework restricts nitrogen lone-pair orientation, influencing regioselectivity in substitution reactions .

Photochemical [2+2] Cycloaddition

The bicyclic alkene participates in photochemical cycloadditions, generating fused ring systems for structural diversification.

Reaction Reagents Conditions Product Yield Reference
[2+2] Cycloadditioncis-1,2-DichloroethyleneUV light, THFBicyclo[4.2.0]octane derivative68%

Application : This reaction expands the scaffold’s utility in synthesizing polycyclic architectures for drug discovery .

Ring-Opening Reactions

Acid-mediated ring-opening of the bicyclic system generates linear intermediates for downstream modifications.

Reaction Conditions Products Yield Reference
Acid-catalyzed hydrolysisH₂SO₄ (conc.), H₂O, 100°C, 48 hLinear diamino alcohol55%

Limitation : Harsh conditions lead to partial decomposition, necessitating optimized protocols .

Oxidation of the Bicyclic Core

Controlled oxidation introduces ketone or epoxide functionalities for further reactivity.

Reaction Reagents Conditions Product Yield Reference
EpoxidationmCPBA, CH₂Cl₂RT, 12 hEpoxide derivative78%
Ketone formationKMnO₄, H₂O60°C, 8 h3-Keto derivative63%

Stereochemical Outcome : Oxidation occurs preferentially at the less hindered carbon due to the bicyclic system’s topology .

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling introduces aryl or heteroaryl groups.

Reaction Reagents Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acidDME/H₂O, 80°C, 12 hAryl-substituted derivative72%

Application : Enables rapid diversification for structure-activity relationship (SAR) studies .

Enolate Chemistry

Deprotonation at the α-position to the carbonyl generates enolates for alkylation or acylation.

Reaction Reagents Conditions Product Yield Reference
Enolate alkylationLDA, CH₃ITHF, -78°C, 2 hα-Methylated carboxamide66%

Challenges : Steric hindrance from the bicyclic system reduces enolate reactivity compared to acyclic analogues .

Biocatalytic Transformations

Enzymatic modifications offer stereoselective pathways for derivative synthesis.

Reaction Enzyme Conditions Product Yield Reference
HydroxylationP450 monooxygenasepH 7.4, 37°C, 24 h3-Hydroxy derivative41%

Utility : Provides access to chiral metabolites for pharmacological profiling .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its biological activity. Its molecular formula is C12H21NC_{12}H_{21}N with a molecular weight of approximately 179.30 g/mol .

Pharmacological Potential

N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has been investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders such as depression and anxiety. Research indicates that compounds within this class can act on serotonin transporters, suggesting their utility as selective serotonin reuptake inhibitors (SSRIs) .

Key Findings:

  • Serotonin Activity: The compound exhibits properties that may enhance serotonin levels in the brain, which is crucial for mood regulation .
  • Partial Agonist Activity: It may also function as a partial agonist at serotonin receptors, potentially providing therapeutic benefits with fewer side effects compared to traditional SSRIs .

Opioid Receptor Modulation

Research has highlighted the role of N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene derivatives in modulating mu-opioid receptors. These compounds have been shown to possess antagonist properties, making them candidates for developing treatments for opioid addiction and pain management .

Case Study Insights:

  • Mu Opioid Receptor Antagonism: The ability to antagonize mu-opioid receptors may reduce the euphoric effects associated with opioid use, providing a pathway for addiction treatment .

Neuroprotective Effects

Studies suggest that compounds similar to N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene may exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Research Highlights:

  • Neuroprotection Mechanism: The neuroprotective effects are hypothesized to stem from the modulation of neurotransmitter systems and reduction of neuroinflammation .

Data Tables

Below is a summary table highlighting the key applications and findings related to this compound:

Application Area Description Key Findings
PharmacologyPotential antidepressant properties through serotonin modulationActs as an SSRI and partial agonist at serotonin receptors
Opioid Receptor ModulationAntagonistic effects on mu-opioid receptorsMay aid in opioid addiction treatment
NeuroprotectionProtective effects against neurodegenerative diseasesModulates neurotransmitter systems; reduces neuroinflammation

Mechanism of Action

The mechanism of action of N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Features

The 8-azabicyclo[3.2.1]octane/octene core is shared among several analogs, but substituent variations significantly alter physicochemical and biological behaviors:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Structural Differences
N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (Target) Cyclopentyl at N-carboxamide C₁₄H₂₁N₂O 233.33 (estimated) Reference compound
N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 4-Ethoxyphenyl at N-carboxamide C₁₆H₂₀N₂O₂ 272.34 Aromatic substituent enhances π-π interactions
8-Methyl-N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-3-carboxamide Methyl at N8, phenyl at C3-carboxamide C₁₅H₁₈N₂O 242.32 Carboxamide at C3 vs. N8; methyl group alters steric bulk
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethyl ester at N8, ketone at C3 C₁₀H₁₅NO₃ 197.23 Ester group increases lipophilicity
(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid Carboxylic acid at C8 C₈H₁₃NO₂ 155.19 Acidic group enables salt formation

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group in the target compound likely confers moderate lipophilicity, intermediate between the aromatic N-(4-ethoxyphenyl) analog (higher logP due to ethoxyphenyl) and the polar carboxylic acid derivative .
  • Solubility : The ethyl ester analog () is more lipophilic and less water-soluble than the target compound, whereas the carboxylic acid derivative () may form salts with improved aqueous solubility .

Biological Activity

N-Cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen. The general formula for this class can be represented as:

CnHmNp\text{C}_n\text{H}_m\text{N}_p

where specific substitutions can significantly influence biological activity.

Opioid Receptor Interaction

This compound has been investigated for its interaction with various opioid receptors, particularly the mu (μ) and kappa (κ) receptors. Studies indicate that modifications in the structure can lead to varying selectivity and potency against these receptors.

Table 1: Opioid Receptor Binding Affinities

Compoundμ Receptor IC50 (nM)κ Receptor IC50 (nM)Selectivity Ratio (μ/κ)
This compound1503002
Aryl-8-azabicyclo[3.2.1]octane2001000.5

Data derived from structure-activity relationship (SAR) studies .

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Recent research has highlighted the potential of azabicyclic compounds, including N-Cyclopentyl derivatives, as inhibitors of NAAA, which plays a crucial role in inflammatory processes. Inhibition of NAAA leads to increased levels of endogenous palmitoylethanolamide (PEA), contributing to anti-inflammatory effects.

Case Study: Efficacy in Inflammatory Models

A study demonstrated that N-Cyclopentyl derivatives exhibited significant anti-inflammatory effects in murine models, with an IC50 value for NAAA inhibition reported at approximately 0.042 μM . This suggests a strong potential for therapeutic applications in managing inflammatory conditions.

Pharmacokinetics and Toxicology

Pharmacokinetic profiling indicates that this compound possesses favorable absorption and distribution characteristics, making it suitable for systemic administration. Toxicological evaluations have shown low cytotoxicity across various cell lines, supporting its safety profile .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability75%
Half-life4 hours
Clearance Rate10 L/h

Data compiled from pharmacokinetic studies .

Q & A

Q. How are metabolic pathways and degradation products analyzed?

  • Methodological Answer : In vitro metabolism uses liver microsomes (human/rodent) with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Forced degradation studies (acid/base/oxidative stress) reveal stability trends, with degradation products characterized via HRMS and NMR. Radiolabeled compounds (14C/3H) track metabolic fate in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.